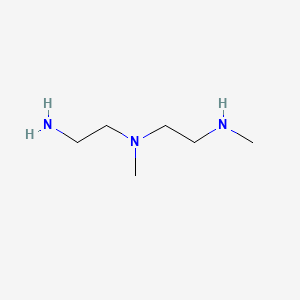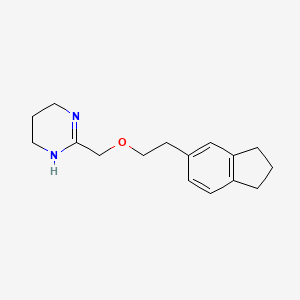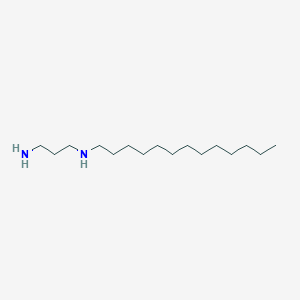
N~1~-Tridecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Tridecylpropane-1,3-diamine is a chemical compound that belongs to the class of diamines. It is characterized by a long alkyl chain attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tridecylpropane-1,3-diamine typically involves the reaction of tridecylamine with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N1-Tridecylpropane-1,3-diamine involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Tridecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives of N1-Tridecylpropane-1,3-diamine.
Scientific Research Applications
N~1~-Tridecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used as a surfactant in various industrial processes, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N1-Tridecylpropane-1,3-diamine involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
- N,N-dimethyl-1,3-propane diamine
- N,N,N’,N’-Tetramethyl-1,3-propane diamine
Uniqueness
N~1~-Tridecylpropane-1,3-diamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and membrane disruption.
Properties
CAS No. |
40691-02-9 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N'-tridecylpropane-1,3-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h18H,2-17H2,1H3 |
InChI Key |
CAXOBEKINBCNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


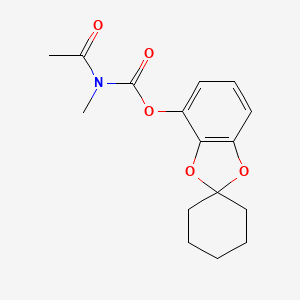
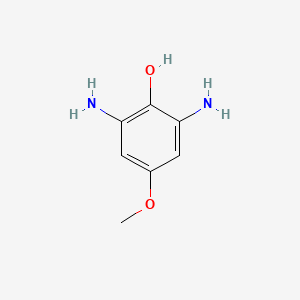
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
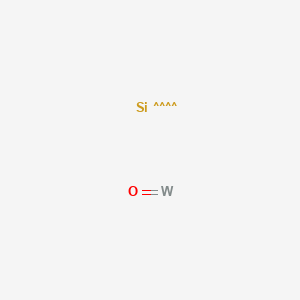
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
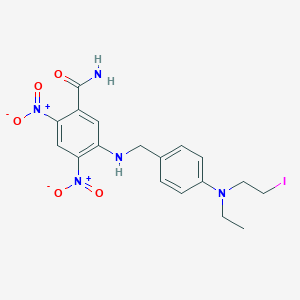
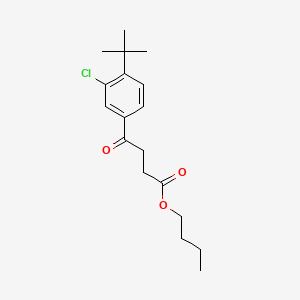
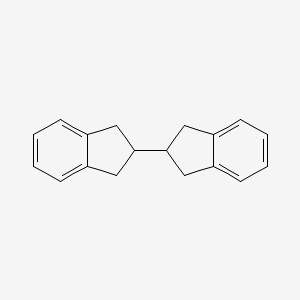
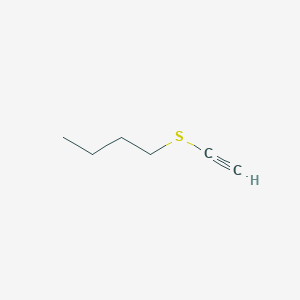
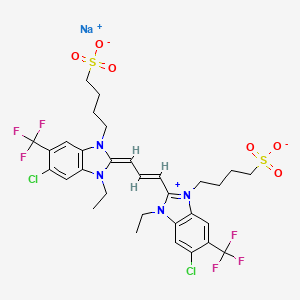
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
